molecular formula C13H10BrClFN B3341908 4-Bromo-2-chloro-N-(3-fluorobenzyl)aniline CAS No. 1098346-24-7

4-Bromo-2-chloro-N-(3-fluorobenzyl)aniline

Cat. No.: B3341908
CAS No.: 1098346-24-7
M. Wt: 314.58 g/mol
InChI Key: KSWOECDBIBMAMQ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-N-(3-fluorobenzyl)aniline is an organic compound with the molecular formula C13H10BrClFN It is a substituted aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-N-(3-fluorobenzyl)aniline typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a suitable aniline derivative undergoes halogenation followed by substitution with a fluorobenzyl group. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-N-(3-fluorobenzyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to yield amines or other derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-chloro-N-(3-fluorobenzyl)aniline has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, especially in the context of enzyme inhibition and receptor binding.

    Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and methodologies.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-N-(3-fluorobenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

    4-Bromo-2-chloroaniline: Lacks the fluorobenzyl group, making it less versatile in certain applications.

    4-Bromo-2-fluoroaniline: Contains a fluorine atom instead of chlorine, affecting its reactivity and binding properties.

    2-Chloro-4-fluoroaniline: Similar structure but without the bromine atom, leading to different chemical behavior.

Uniqueness: 4-Bromo-2-chloro-N-(3-fluorobenzyl)aniline is unique due to the combination of bromine, chlorine, and fluorine atoms, which impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing molecules with specific biological activities and chemical reactivities.

Properties

IUPAC Name

4-bromo-2-chloro-N-[(3-fluorophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClFN/c14-10-4-5-13(12(15)7-10)17-8-9-2-1-3-11(16)6-9/h1-7,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWOECDBIBMAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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